

Bioanalytical Method for Dofetilide in Human Plasma via UPLC-MS/MS

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Compound of Interest		
Compound Name:	Dofetilide-d4	
Cat. No.:	B562889	Get Quote

Application Note AP-DF-001

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of dofetilide in human plasma using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The described method employs a simple protein precipitation step for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 column with a rapid gradient elution, allowing for a short analysis time. Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and sensitivity. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of dofetilide concentrations in human plasma.

Introduction

Dofetilide is a potent antiarrhythmic agent, classified as a Class III antiarrhythmic drug, primarily used for the maintenance of normal sinus rhythm in patients with atrial fibrillation and atrial flutter. Accurate measurement of dofetilide plasma concentrations is crucial for optimizing therapeutic efficacy while minimizing the risk of adverse effects, such as Torsades de Pointes. This document provides a detailed protocol for a validated UPLC-MS/MS method for the determination of dofetilide in human plasma, adapted from established methodologies.[1][2][3]



ExperimentalMaterials and Reagents

- Dofetilide reference standard
- **Dofetilide-d4** (internal standard, IS)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (K2-EDTA)

Instrumentation

- UPLC System: Waters ACQUITY UPLC or equivalent
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo Fisher TSQ series, Sciex QTRAP series) equipped with a positive electrospray ionization (ESI) source.
- Analytical Column: Accucore Vanquish C18, 2.1 mm × 100 mm, 1.5 μm, or equivalent.[1]

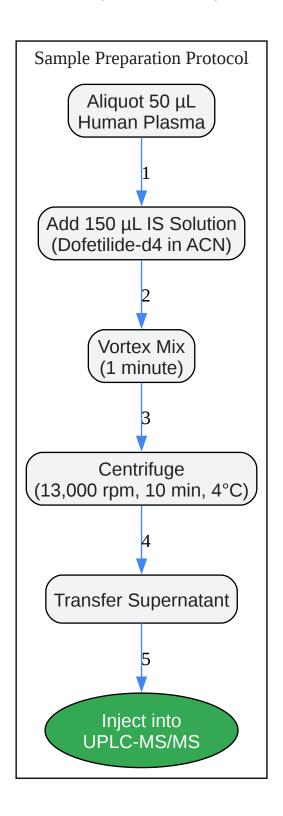
Sample Preparation

A protein precipitation method is utilized for the extraction of dofetilide from human plasma.[1]

- Thaw plasma samples to room temperature.
- To a 1.5 mL microcentrifuge tube, add 50 μL of human plasma.
- Add 150 μL of the internal standard spiking solution (Dofetilide-d4 in acetonitrile).
- Vortex mix for 1 minute to precipitate proteins.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]



• Transfer the supernatant to an autosampler vial for analysis.



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Caption: Sample preparation workflow for dofetilide in human plasma.



UPLC Conditions

The chromatographic separation is performed using a gradient elution.

Parameter	Value
Column	Accucore Vanquish C18, 2.1 mm \times 100 mm, 1.5 μ m[1]
Mobile Phase A	0.1% Formic Acid in Water[1]
Mobile Phase B	0.1% Formic Acid in Acetonitrile/Methanol (1:3, v/v)[1]
Flow Rate	0.4 mL/min[1]
Gradient	0-0.5 min (10% B), 0.5-3.0 min (95% B), 3.0-4.0 min (95% B), 4.0-4.1 min (10% B), 4.1-5.0 min (10% B)[1]
Injection Volume	5 μL[1]
Column Temperature	40°C[1]
Autosampler Temp.	4°C[1]
Run Time	5.0 minutes[1]

Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).



Parameter	Value
Ionization Mode	ESI Positive
Capillary Voltage	3500 V[1]
Capillary Temp.	342°C[1]
Vaporizer Temp.	358°C[1]
Collision Gas	Argon (1.5 mTorr)[1]

MRM Transitions

2019.[1]

Analyte	Precursor lon (m/z)	Product Ion (m/z)	Collision Energy (V)	RF Lens (V)
Dofetilide	442.0	198.0	26.4	86.0
Dofetilide-d4	446.0	259.0	21.4	88.0
Data sourced from Uddin et al.,				

Method Validation Summary

The method was validated for linearity, sensitivity, accuracy, precision, and recovery based on established bioanalytical method validation guidelines.[1]

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 5 to 1000 ng/mL.[1] The coefficient of determination (R^2) was $\geq 0.99.[1]$ The lower limit of quantification (LLOQ) was established at 5 ng/mL.[1]

Table 1: Calibration Curve and LLOQ



Parameter	Value
Range	5 - 1000 ng/mL
R ²	≥ 0.99
LLOQ	5 ng/mL

Accuracy and Precision

The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high.

Table 2: Summary of Accuracy and Precision Data

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
LLOQ	5	4.30 - 5.00	3.80 - 5.80	93.0 - 106
Low	25	3.00 - 7.10	3.80 - 7.20	93.0 - 106
Medium	75	3.00 - 7.10	3.80 - 7.20	93.0 - 106
High	750	3.00 - 7.10	3.80 - 7.20	93.0 - 106

Precision and

accuracy ranges

adapted from

Uddin et al.,

2019 for plasma.

[1]

Recovery

The extraction recovery of dofetilide from human plasma was determined at three QC levels.

Table 3: Extraction Recovery



QC Level	Concentration (ng/mL)	Mean Recovery (%)
Low	25	93.7
Medium	75	93.7
High	750	93.7
Recovery data from Uddin et al., 2019 for plasma.[1]		

Conclusion

The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of dofetilide in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput analysis in a clinical or research setting. The method has been demonstrated to be linear, accurate, and precise over a clinically relevant concentration range.

Detailed Protocol

I. Preparation of Stock and Working Solutions

- Dofetilide Stock Solution (1 mg/mL): Accurately weigh 10 mg of dofetilide and dissolve in 10 mL of methanol.[1]
- Dofetilide Working Solutions: Prepare working solutions by serial dilution of the stock solution with methanol to create calibration standards and QC samples.[1]
- Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of dofetilide-d4 in methanol.
- Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.[1]

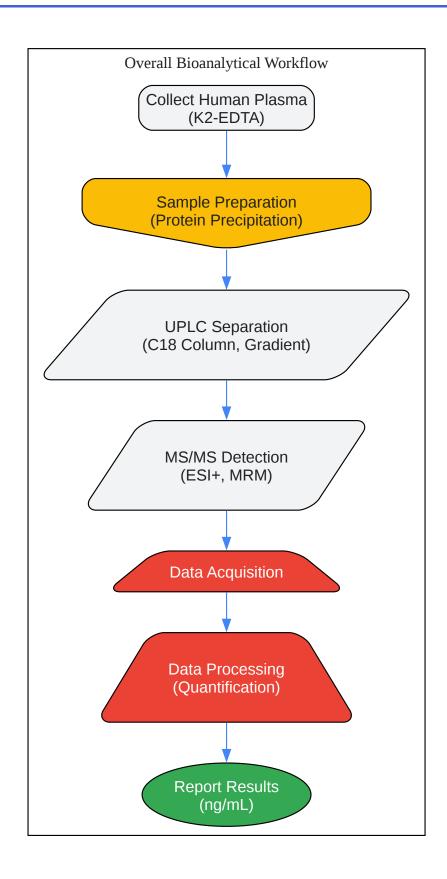
II. Preparation of Calibration Standards and Quality Control Samples



- Spike appropriate amounts of the dofetilide working solutions into blank human plasma to achieve the desired concentrations for the calibration curve (e.g., 5, 10, 50, 100, 250, 500, 1000 ng/mL).
- Prepare QC samples in blank human plasma at concentrations of 5 ng/mL (LLOQ), 25 ng/mL (Low), 75 ng/mL (Medium), and 750 ng/mL (High).[1]

III. Sample Analysis Workflow





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Caption: High-level workflow from sample collection to result reporting.



- System Suitability: Inject a mid-level QC sample multiple times to ensure system performance, including retention time stability and peak area reproducibility.
- Analytical Run: Arrange the samples in the autosampler in the following order: blank plasma,
 zero sample (blank + IS), calibration curve standards, QC samples, and unknown samples.
- Data Processing: Integrate the chromatographic peaks for dofetilide and dofetilide-d4.
 Calculate the peak area ratio (dofetilide/dofetilide-d4).
- Quantification: Construct a calibration curve by plotting the peak area ratio against the
 nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
 Determine the concentration of dofetilide in the QC and unknown samples from the
 calibration curve.

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